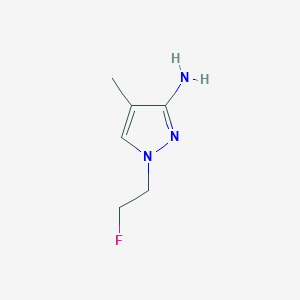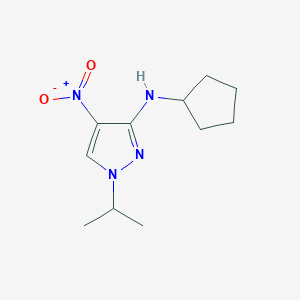
Benzene, 1,1'-(cyclobutylidenemethylene)bis-
Overview
Description
Benzene, 1,1’-(cyclobutylidenemethylene)bis-: is an organic compound with the molecular formula C17H16. It consists of a cyclobutylidene group linked to two benzene rings through a methylene bridge. This compound is characterized by its unique structure, which includes a four-membered cyclobutyl ring and two aromatic benzene rings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-(cyclobutylidenemethylene)bis- typically involves the reaction of cyclobutylidene intermediates with benzene derivatives. One common method is the Friedel-Crafts alkylation, where cyclobutylidene chloride reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods: Industrial production of Benzene, 1,1’-(cyclobutylidenemethylene)bis- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction mixture is then subjected to purification steps, including distillation and recrystallization, to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzene, 1,1’-(cyclobutylidenemethylene)bis- can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide. These reactions often lead to the formation of carboxylic acids or ketones.
Reduction: Reduction of this compound can be achieved using hydrogenation catalysts like palladium on carbon. The reduction typically targets the cyclobutylidene group, converting it into a cyclobutane ring.
Substitution: Electrophilic aromatic substitution reactions are common for this compound. Reagents such as bromine or nitric acid can introduce substituents onto the benzene rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine in the presence of iron(III) bromide or nitric acid with sulfuric acid.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Cyclobutane derivatives.
Substitution: Brominated or nitrated benzene derivatives.
Scientific Research Applications
Chemistry: Benzene, 1,1’-(cyclobutylidenemethylene)bis- is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and polymers.
Biology and Medicine: In biological research, this compound is studied for its potential interactions with biological macromolecules. It is also investigated for its potential use in drug development, particularly in designing molecules that can interact with specific protein targets.
Industry: In the industrial sector, Benzene, 1,1’-(cyclobutylidenemethylene)bis- is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and high-performance polymers.
Mechanism of Action
The mechanism of action of Benzene, 1,1’-(cyclobutylidenemethylene)bis- involves its interaction with various molecular targets. The compound’s aromatic rings can participate in π-π interactions with other aromatic systems, while the cyclobutylidene group can undergo ring-opening reactions under certain conditions. These interactions and reactions enable the compound to exert its effects in chemical and biological systems.
Comparison with Similar Compounds
- Benzene, 1,1’-(1-butenylidene)bis-
- Benzene, 1,1’-(1-propenylidene)bis-
- Benzene, 1,1’-(1-ethenylidene)bis-
Comparison: Benzene, 1,1’-(cyclobutylidenemethylene)bis- is unique due to its cyclobutylidene group, which imparts distinct reactivity and stability compared to its analogs with different alkylidene groups. The presence of the four-membered ring in the cyclobutylidene group introduces ring strain, influencing the compound’s chemical behavior and making it a valuable intermediate in synthetic chemistry.
Properties
IUPAC Name |
[cyclobutylidene(phenyl)methyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16/c1-3-8-14(9-4-1)17(16-12-7-13-16)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVVTHBFDIVZAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C2=CC=CC=C2)C3=CC=CC=C3)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50454690 | |
| Record name | Benzene, 1,1'-(cyclobutylidenemethylene)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50454690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1432-53-7 | |
| Record name | Benzene, 1,1'-(cyclobutylidenemethylene)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50454690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]benzoic acid](/img/structure/B3047632.png)



![1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-nitro-1H-pyrazole-3-carboxamide](/img/structure/B3047640.png)




![[2-(2-Fluoro-ethyl)-2H-pyrazol-3-yl]-acetonitrile](/img/structure/B3047649.png)
![{4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]phenyl}acetic acid](/img/structure/B3047650.png)

